N-(2,1,3-benzothiadiazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and a benzothiadiazole moiety at the amide nitrogen (Figure 1). The 1,2-oxazole-carboxamide scaffold is recognized for its versatility in medicinal chemistry, often serving as a pharmacophore in enzyme inhibitors and bioactive agents . The benzothiadiazole group, a fused aromatic system containing sulfur and nitrogen, introduces electron-withdrawing properties, which may enhance π-stacking interactions or alter solubility compared to related compounds .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O3S/c19-14(10-7-12(21-16-10)11-5-2-6-20-11)15-8-3-1-4-9-13(8)18-22-17-9/h1-7H,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXIKQYNYVGJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of a benzothiadiazole moiety and a furan ring, which contribute to its biological properties. The molecular formula is , with a molecular weight of 288.28 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in pharmacological studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays conducted on human cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer) revealed that the compound induces cell death through apoptosis. The IC50 values for these assays ranged from 5 to 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents like sorafenib .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 8.10 | Apoptosis induction |
| HePG-2 | 5.05 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity against eight bacterial and eight fungal species, the compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values were reported to be as low as 10.7 µmol/mL for certain strains .
| Microorganism | MIC (µmol/mL) | Activity Type |
|---|---|---|
| E. coli | 10.7 | Bacterial |
| C. albicans | 21.4 | Fungal |
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, similar to established inhibitors like sorafenib .
- DNA Intercalation : The benzothiadiazole moiety may intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparative Insights
- Core Heterocycle: The 1,2-oxazole core in the target compound is structurally distinct from 1,3,4-oxadiazoles (LMM11) and quinazolines (lapatinib). Benzothiadiazole at the amide position introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme pockets compared to pyrazole (Ceapin-A4) or purine (xanthine oxidase inhibitors) substituents .
Substituent Effects :
- The furan-2-yl group at oxazole-5 is shared with Ceapins and LMM11. Furan’s oxygen atom may participate in hydrogen bonding, but its electron-donating nature contrasts with the benzothiadiazole’s electron deficiency, creating a polarized molecular architecture .
- Benzothiadiazole’s bulkiness could reduce solubility compared to smaller substituents (e.g., methylpyrazole in Ceapin-A5), necessitating formulation optimization for bioavailability .
- Compared to xanthine oxidase inhibitors (e.g., purine-oxazole hybrids), the benzothiadiazole group may shift selectivity toward other oxidoreductases due to its distinct electronic profile .
Research Findings and Implications
- Hypothetical Bioactivity : Structural alignment with Ceapins suggests possible activity in stress response pathways (e.g., ATF6 inhibition). The benzothiadiazole group could also confer affinity for NAD(P)H-dependent enzymes, analogous to thioredoxin reductase inhibitors .
- Limitations : The lack of empirical data on solubility, toxicity, and target engagement necessitates further in vitro and in vivo validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
